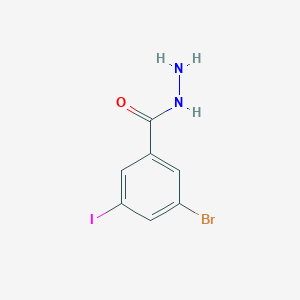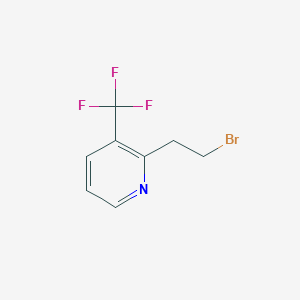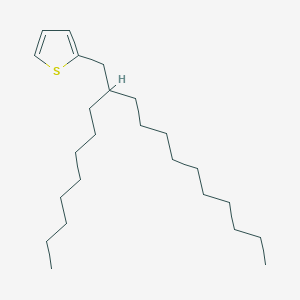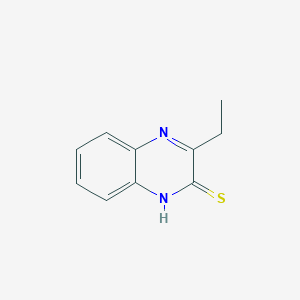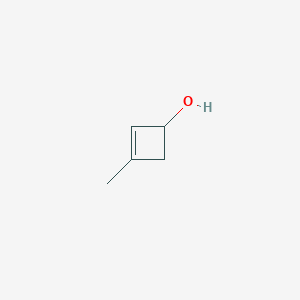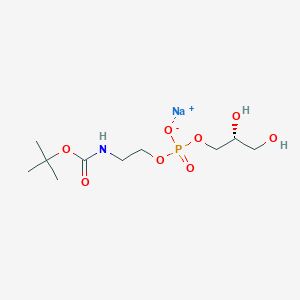
Sodium(R)-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl group, an aminoethyl group, and a dihydroxypropyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dihydroxypropyl phosphate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phosphate group, potentially leading to the formation of phosphonates.
Substitution: The amino group can participate in substitution reactions, where the Boc group is removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups to the aminoethyl moiety.
Applications De Recherche Scientifique
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate group can mimic natural phosphate groups in biological systems, allowing it to participate in phosphorylation reactions. This can affect various cellular processes, including signal transduction and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium®-2-((tert-butoxycarbonyl)amino)ethylphosphate: Lacks the dihydroxypropyl group, making it less versatile in certain applications.
Sodium®-2-aminoethyl(2,3-dihydroxypropyl)phosphate: Does not have the Boc protection, which can affect its stability and reactivity.
Uniqueness
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate stands out due to its combination of functional groups, which provide a unique set of chemical properties and potential applications. The presence of the Boc group offers protection during synthesis, while the dihydroxypropyl phosphate moiety allows for diverse chemical transformations and interactions.
Propriétés
Formule moléculaire |
C10H21NNaO8P |
|---|---|
Poids moléculaire |
337.24 g/mol |
Nom IUPAC |
sodium;[(2R)-2,3-dihydroxypropyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1/t8-;/m1./s1 |
Clé InChI |
SVKJWXOVLJCHHZ-DDWIOCJRSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OC[C@@H](CO)O.[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


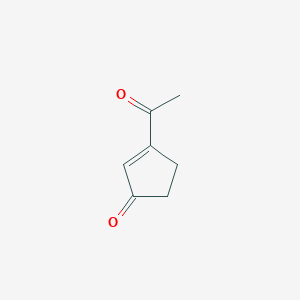

![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
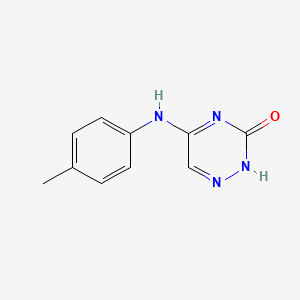
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
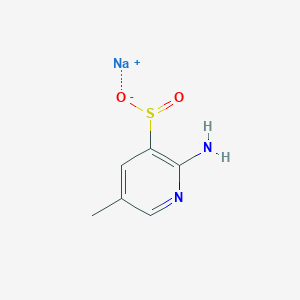

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
